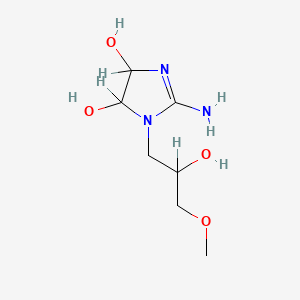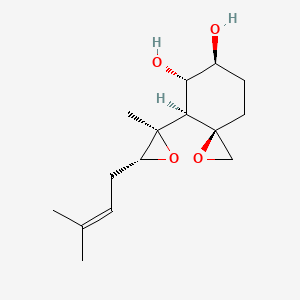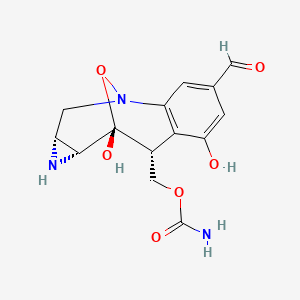
Hidrocloruro de Metixeno
Descripción general
Descripción
Synthesis Analysis
The synthesis of methixene hydrochloride involves complex chemical reactions and is closely tied to its molecular structure and properties. The compound's synthesis pathways are essential for understanding its formation and applications in various fields.
Molecular Structure Analysis
The crystal structure of methixene hydrochloride monohydrate has been extensively studied. The compound, with the chemical formula C20H25NS·HCl·H2O, exhibits a unique crystal configuration, characterized by the presence of both enantiomorphs in equal amounts. The benzenoid rings within the molecule are normal, and the dihedral angle between the planes of the benzene rings is 137.9°. The sulfur-carbon bond distance is notably 1.765 Å, indicating specific molecular interactions. The piperidyl ring adopts a chair conformation, contributing to the molecule's stability and reactivity (Chu, 1972).
Aplicaciones Científicas De Investigación
Methixene hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying anticholinergic agents.
Biology: Methixene hydrochloride is used in biological research to study its effects on cellular processes, including autophagy and cell death.
Medicine: The compound is used in pharmacological research to develop treatments for Parkinson’s disease and other neurological disorders.
Industry: Methixene hydrochloride is used in the pharmaceutical industry for the production of antiparkinsonian medications.
Mecanismo De Acción
Methixene hydrochloride exerts its effects through competitive antagonism of acetylcholine at muscarinic receptors in the corpus striatum. This action helps to restore the balance between the excitatory (cholinergic) and inhibitory (dopaminergic) systems in the brain, which is thought to be disrupted in Parkinson’s disease .
Similar Compounds:
Atropine: Like methixene hydrochloride, atropine is an anticholinergic agent used to treat various conditions, including bradycardia and organophosphate poisoning.
Scopolamine: Another anticholinergic compound, scopolamine is used to treat motion sickness and postoperative nausea.
Benztropine: This compound is also used as an antiparkinsonian agent and shares similar mechanisms of action with methixene hydrochloride.
Uniqueness: Methixene hydrochloride is unique in its specific application for Parkinson’s disease and its reported ability to induce incomplete autophagy and cell death in metastatic cancer and brain metastases .
Safety and Hazards
Signs of overdose include dilated and sluggish pupils, warm, dry skin, facial flushing, decreased secretions of the mouth, pharynx, nose, and bronchi, foul-smelling breath, elevated temperature, tachycardia, cardiac arrhythmias, decreased bowel sounds, urinary retention, delirium, disorientation, anxiety, hallucinations, illusions, confusion, incoherence, agitation, hyperactivity, ataxia, loss of memory, paranoia, combativeness, and seizures .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Methixene hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a competitive antagonist of acetylcholine at muscarinic receptors, particularly in the corpus striatum. This interaction helps restore the balance between excitatory cholinergic and inhibitory dopaminergic systems, which is often disrupted in conditions like parkinsonism . Additionally, methixene hydrochloride exhibits antihistaminic and direct antispasmodic properties .
Cellular Effects
Methixene hydrochloride influences various types of cells and cellular processes. It has been reported to induce incomplete autophagy and cell death in metastatic cancer and brain metastases . The compound affects cell signaling pathways by inhibiting the action of acetylcholine at muscarinic receptors, leading to changes in gene expression and cellular metabolism . This inhibition can result in decreased secretions of the mouth, pharynx, nose, and bronchi, as well as other anticholinergic effects .
Molecular Mechanism
The molecular mechanism of methixene hydrochloride involves competitive antagonism of acetylcholine at muscarinic receptors in the corpus striatum . By blocking these receptors, methixene hydrochloride helps restore the balance between cholinergic and dopaminergic systems, which is crucial for alleviating symptoms of parkinsonism . The compound’s antimuscarinic action also contributes to its antihistaminic and direct antispasmodic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methixene hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Long-term effects on cellular function have been observed, including the induction of incomplete autophagy and cell death in certain cancer cells .
Dosage Effects in Animal Models
The effects of methixene hydrochloride vary with different dosages in animal models. At lower doses, the compound can effectively alleviate symptoms of parkinsonism without significant adverse effects . At higher doses, methixene hydrochloride can cause toxic effects such as dilated pupils, warm and dry skin, facial flushing, decreased secretions, tachycardia, and cardiac arrhythmias . These adverse effects highlight the importance of careful dosage management in therapeutic applications.
Metabolic Pathways
Methixene hydrochloride undergoes hepatic metabolism, primarily through sulfoxidation and N-demethylation . These metabolic pathways involve various enzymes that facilitate the breakdown and elimination of the compound from the body. Understanding these pathways is crucial for optimizing the therapeutic use of methixene hydrochloride and minimizing potential side effects.
Transport and Distribution
Methixene hydrochloride is absorbed in the gastrointestinal tract following oral administration
Subcellular Localization
Its action as a competitive antagonist of acetylcholine at muscarinic receptors suggests that it primarily affects cellular compartments where these receptors are located, such as the corpus striatum
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methixene hydrochloride involves the reaction of 1-methyl-3-(9H-thioxanthen-9-ylmethyl)piperidine with hydrochloric acid. The process typically includes the following steps:
Formation of the base compound: The initial step involves the synthesis of 1-methyl-3-(9H-thioxanthen-9-ylmethyl)piperidine.
Hydrochloride formation: The base compound is then reacted with hydrochloric acid to form methixene hydrochloride.
Industrial Production Methods: Industrial production of methixene hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Methixene hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Methixene hydrochloride can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Methixene hydrochloride can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Propiedades
IUPAC Name |
1-methyl-3-(9H-thioxanthen-9-ylmethyl)piperidine;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NS.ClH.H2O/c1-21-12-6-7-15(14-21)13-18-16-8-2-4-10-19(16)22-20-11-5-3-9-17(18)20;;/h2-5,8-11,15,18H,6-7,12-14H2,1H3;1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOHHYUBMJLHNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CC2C3=CC=CC=C3SC4=CC=CC=C24.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4969-02-2 (Parent) | |
| Record name | Methixene hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007081405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00991080 | |
| Record name | 1-Methyl-3-[(9H-thioxanthen-9-yl)methyl]piperidine--hydrogen chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00991080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7081-40-5 | |
| Record name | Piperidine, 1-methyl-3-(9H-thioxanthen-9-ylmethyl)-, hydrochloride, hydrate (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7081-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methixene hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007081405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-3-[(9H-thioxanthen-9-yl)methyl]piperidine--hydrogen chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00991080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIPERIDINE, 1-METHYL-3-(9H-THIOXANTHEN-9-YLMETHYL)-, HYDROCHLORIDE,MONOHYDRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHIXENE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84L8XK6N1G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4,5-Dihydroxy-3-(1-hydroxy-3-oxopent-1-enyl)-9,10-dioxoanthracen-2-yl]acetic acid](/img/structure/B1220108.png)












![7-Oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1220131.png)